N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a useful research compound. Its molecular formula is C11H9ClFN3O2 and its molecular weight is 269.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0367324 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antimicrobial Applications
Urea derivatives have shown significant antifungal and antimicrobial activities, suggesting their potential in developing new agrochemicals and antibiotics. For instance, certain urea derivatives have been compared with commercial fungicides for their action against fungi like A. niger and F. oxysporum, demonstrating promising fungitoxic properties (Mishra, Singh, & Wahab, 2000). Additionally, novel urea and amide derivatives of 2-amino-4-phenylthiazole have been synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing better activity compared with their phenyl thiazolyl urea analogs (Zhang et al., 2017).
Cytokinin-like Activity in Plant Growth
Urea derivatives also exhibit cytokinin-like activity, influencing plant growth and development. The study of N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU) and related compounds has highlighted their role as positive regulators of cell division and differentiation in plants (Ricci & Bertoletti, 2009). These findings underscore the potential of urea derivatives in agricultural biotechnology for enhancing crop yield and quality.
Anticancer Investigations
Research into urea derivatives has also extended to anticancer investigations. A study on unsymmetrical 1,3-disubstituted ureas has explored their enzyme inhibition and anticancer activities, with some compounds showing promising in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014). Such studies are pivotal in the search for new therapeutic agents against cancer.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-4-10(16-18-6)15-11(17)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOKUQTWYRLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.